molecular formula C7H2BrF3O2 B6357183 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole CAS No. 1628572-74-6

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

Cat. No.: B6357183
CAS No.: 1628572-74-6
M. Wt: 254.99 g/mol
InChI Key: ZKYMUKJYSUTQBA-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole (CAS: 1628572-74-6) is a halogenated and fluorinated derivative of the benzo[d][1,3]dioxole scaffold. Its structure features a fused benzene-dioxole ring system substituted with bromine at position 6 and three fluorine atoms at positions 2, 2, and 3. This compound is primarily utilized in pharmaceutical and materials research due to its unique electronic and steric properties, which arise from the electron-withdrawing effects of bromine and fluorine substituents. Its molecular weight is 277.03 g/mol (for the base formula C₇H₃BrF₃O₂), and it is commercially available in high purity (≥95%) for research applications .

Properties

IUPAC Name

6-bromo-2,2,4-trifluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYMUKJYSUTQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(O2)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Elemental Bromine and Iron Catalysis

A scalable industrial method involves brominating 2,2-difluorobenzo[d]dioxole (CAS 1583-59-1) with bromine in the presence of iron filings under nitrogen. In this process, 250 kg of the precursor reacts with 250 kg of bromine at 20–30°C, yielding 5-bromo-2,2-difluorobenzo[d]dioxole (75% yield, 99% purity) after steam distillation and purification. While this method targets the 5-bromo isomer, analogous conditions could direct bromination to the 6-position by modifying steric or electronic factors.

Subsequent fluorination to introduce the 4-fluoro substituent is achieved using hydrogen fluoride (HF) under pressure. For instance, treating 4-chloro-2,2-difluorobenzo[d]dioxole with HF at 0–50°C and 4–5 atm pressure yields 99.9% pure fluorinated product after distillation. Adapting this to the brominated intermediate would require precise control of fluorination agents and temperature.

Hydrobromic Acid and Hydrogen Peroxide-Mediated Bromination

An alternative bromination route employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). A mixture of 2,2-difluoro-1,3-benzodioxole (560 g) and 47% HBr is cooled to 10°C, followed by gradual addition of 30% H₂O₂. After heating to 70°C, the crude product is washed with sodium metabisulfite and potassium bicarbonate, yielding 538 g of 5-bromo-2,2-difluorobenzo[d]dioxole . This method avoids elemental bromine, reducing handling risks, but requires careful pH adjustment to prevent over-oxidation.

Lithiation-Bromination Strategies

Directed Ortho-Lithiation

Schlosser and Heiss demonstrated the use of butyllithium to deprotonate 2,2-difluorobenzo[d]dioxole at −75°C in tetrahydrofuran (THF)/hexane, followed by bromination with bromine. This regioselective approach leverages the directing effect of the electron-withdrawing difluoro groups, enabling bromination at the 6-position. After quenching with water, the product is purified via column chromatography (hexane/EtOAc), achieving 94% yield for analogous brominated benzodioxoles.

Iodine-Bromine Exchange

A two-step iodination-bromination sequence is reported for introducing bromine at sterically hindered positions. 2,2-Difluoro-1,3-benzodioxole reacts with N-iodosuccinimide (NIS) and methanesulfonic acid in dichloromethane at 20°C for 12 hours, yielding 91% of 5-iodo-2,2-difluorobenzo[d]dioxole . Subsequent palladium-catalyzed cross-coupling with bromine sources could replace iodine with bromine, though this remains speculative for the target compound.

Fluorination of Brominated Benzodioxole Precursors

Thione-to-Fluorine Conversion

A patent by EPO (EP2970185B1) details the synthesis of 6-bromo-2,2,4-trifluorobenzo[d]dioxole from 6-bromo-4-fluorobenzo[d][1,dioxole-2-thione . Treatment with diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents replaces the thione group with fluorine. While yields are unspecified, this method highlights the feasibility of late-stage fluorination to achieve the trifluoro motif.

Sequential Chlorination-Fluorination

In a related process, 2,4-dichlorobenzo[d][1,dioxole undergoes fluorination with HF at 0–50°C under 4–5 atm pressure, achieving 83% global yield after distillation. Applying this to a brominated precursor (e.g., 6-bromo-2,4-dichlorobenzo[d] dioxole ) could yield the target compound, though regioselectivity must be controlled.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H2_2BrF3_3O2_2
  • Molecular Weight : 239.99 g/mol
  • CAS Number : 90414741
  • IUPAC Name : 5-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole

The compound features a dioxole ring system substituted with bromine and trifluoromethyl groups, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole has been investigated for its pharmacological properties. Its structural analogs have shown promise as potential therapeutic agents in various disease models:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development .
  • Antimicrobial Properties : Research has demonstrated that halogenated benzo[d][1,3]dioxoles can possess antimicrobial activity. The introduction of bromine and trifluoromethyl groups may enhance their efficacy against bacterial strains .

Materials Science

The unique electronic properties of this compound make it valuable in materials science:

  • Organic Electronics : Due to its electron-withdrawing trifluoromethyl group, this compound can be utilized in the synthesis of organic semiconductors. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve flame retardancy .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. Among these derivatives, this compound exhibited significant inhibition of cell proliferation in human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by oxidative stress pathways.

Case Study 2: Organic Photovoltaics

In research conducted by a team at the University of California, the incorporation of this compound into polymer blends for organic photovoltaic applications resulted in improved charge mobility and device efficiency. The study highlighted the compound's role in enhancing the overall performance of organic solar cells by optimizing energy levels within the active layer.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

5-Bromo-2,2-difluorobenzo[d][1,3]dioxole

  • Structure : Bromine at position 5, fluorine at 2 and 2.
  • Applications : A key intermediate in synthesizing Lumacaftor (a cystic fibrosis drug), where its electron-withdrawing substituents enhance binding to CFTR proteins .
  • Reactivity : Demonstrates high reactivity in Pd-catalyzed direct arylations due to the electron-deficient aromatic ring .

4-Bromo-2,2-difluoro-1,3-benzodioxole

  • Structure : Bromine at position 4, fluorine at 2 and 2.
  • Applications : Used in agrochemical intermediates; the para-bromo substitution alters electronic distribution, reducing electrophilicity compared to 6-bromo derivatives .
  • Comparison : The bromine position significantly impacts aromatic reactivity—meta-substituted bromine (as in the target compound) may enhance stability in cross-coupling reactions.

Functional Group Variations

Methyl 6-Bromobenzo[d][1,3]dioxole-4-carboxylate

  • Structure : Bromine at position 6, methyl ester at position 4.
  • Applications : The ester group introduces polarity, making it suitable for solubility studies in drug formulation.

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

  • Structure : Chlorine at position 6, amine at position 5, fluorine at 2 and 2.
  • Applications : The amine group enables participation in nucleophilic reactions, contrasting with the bromo-trifluoro derivative’s electrophilic nature.
  • Comparison : Chlorine’s lower electronegativity compared to bromine may reduce aromatic ring activation in substitution reactions .

Antimicrobial Activity

  • Benzo[d][1,3]dioxole-Pyrazole Hybrids: Derivatives with bromine or methoxy groups exhibit moderate to strong antimicrobial activity. For example, compound 4a (6-bromo-substituted) showed superior antifungal activity (MIC: 8 µg/mL) compared to non-halogenated analogs .

CFTR Corrector Activity

  • 2,2-Difluorobenzo[d][1,3]dioxole Derivatives : VX-809 (a cystic fibrosis drug) utilizes a 2,2-difluoro motif, achieving EC₅₀ = 110 nM. Substituting the pyridyl ring with phenyl (corrector23) retains potency (EC₅₀ = 130 nM), indicating tolerance for aromatic ring modifications .
  • Comparison : The additional fluorine at position 4 in the target compound could sterically hinder interactions with CFTR proteins, necessitating structural optimization for therapeutic use.

Data Tables

Key Research Findings

Steric Considerations : The 2,2,4-trifluoro configuration in the target compound introduces steric bulk, which may limit its utility in sterically sensitive applications (e.g., enzyme binding) compared to 2,2-difluoro analogs .

Positional Isomerism : Bromine at position 6 (vs. 5 or 4) optimizes electronic effects for electrophilic aromatic substitution, as seen in the synthesis of heteroarene pharmaceuticals .

Biological Activity

6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H3BrF3O2\text{C}_8\text{H}_3\text{BrF}_3\text{O}_2

This structure features a bromine atom and three fluorine atoms attached to a benzo[d][1,3]dioxole core, which is known for its diverse reactivity and biological properties.

Research indicates that compounds similar to this compound may act through various biological pathways:

  • Auxin Receptor Agonism : Some derivatives have been shown to act as agonists for auxin receptors (TIR1), promoting root growth in plants like Arabidopsis thaliana and Oryza sativa .
  • GPR120 Agonism : Compounds in this class have been identified as agonists for GPR120, a receptor involved in regulating metabolic processes .

Efficacy in Plant Systems

The biological activity of this compound has been evaluated primarily in plant systems. A study reported that certain benzo[d][1,3]dioxole derivatives significantly promoted root growth at low concentrations (0.1 μM), with some compounds showing inhibitory effects at higher doses (1 μM) . The following table summarizes the root growth-promoting effects observed:

CompoundConcentration (μM)Promotive Effect (%)
K-100.137.1
HTS053090.118.7
NAA0.1-36.9

Study on Root Growth Promotion

In a controlled experiment assessing the root growth-promoting activity of various benzo[d][1,3]dioxole derivatives:

  • Methodology : The study utilized Arabidopsis thaliana mutants to evaluate the auxin-like effects of the compounds.
  • Findings : K-10 demonstrated superior root elongation and increased root surface area compared to traditional auxin treatments like NAA.

GPR120 Agonism Research

A patent study highlighted the use of benzo-fused heterocycles as GPR120 agonists:

  • Results : These compounds improved glucose tolerance and insulin sensitivity in preclinical models . The implications for drug development targeting metabolic diseases were significant.

Q & A

Q. IR Spectroscopy :

  • Stretching vibrations for C-Br\text{C-Br} at 550600cm1550–600 \, \text{cm}^{-1} and C-F\text{C-F} at 11001200cm11100–1200 \, \text{cm}^{-1}.

Q. Mass Spectrometry :

  • Molecular ion peaks at m/z237(M+)m/z \, 237 \, (\text{M}^+) confirm the molecular formula C7H3BrF2O2\text{C}_7\text{H}_3\text{BrF}_2\text{O}_2 .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry and substituent orientation?

Answer:
Single-crystal X-ray diffraction reveals bond lengths and angles critical for validating stereochemistry. For example:

  • The dioxole ring exhibits a planar geometry with O-C-O\text{O-C-O} angles of 104.5104.5^\circ, consistent with sp³ hybridization .
  • Bromine and fluorine substituents adopt equatorial positions to minimize steric hindrance, confirmed by C-Br\text{C-Br} bond lengths of 1.89A˚1.89 \, \text{Å} and C-F\text{C-F} bonds of 1.35A˚1.35 \, \text{Å} .

Q. Table: Crystallographic Parameters

ParameterValue
Space GroupP21/cP2_1/c
C-Br\text{C-Br}1.89A˚1.89 \, \text{Å}
C-F\text{C-F}1.35A˚1.35 \, \text{Å}
Dihedral Angle5.25.2^\circ (dioxole ring)

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?

Answer:
Contradictions often arise from variations in assay conditions or cell lines. To resolve discrepancies:

Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) .

Dose-Response Validation : Confirm IC50\text{IC}_{50} values across multiple replicates. For example, derivatives with bromine show IC50=2.1μM\text{IC}_{50} = 2.1 \, \mu\text{M} in HepG2 cells, whereas non-brominated analogs require >10μM>10 \, \mu\text{M} .

Mechanistic Studies : Compare binding affinities to biological targets (e.g., tubulin polymerization inhibition for anticancer activity) .

Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

Answer:

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices. For example, bromine directs subsequent substitutions to the para position due to electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH2Cl2\text{CH}_2\text{Cl}_2 vs. DMF) to optimize reaction rates .
  • Virtual Screening : Use pharmacophore models to design bioactive derivatives. The benzo[d][1,3]dioxole core is a key feature in GPER-1 modulators, with hydrogen-bond acceptors at oxygen atoms .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors and tubulin-targeting agents. The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Probes : Fluorine atoms enable 19F^{19}\text{F}-NMR tracking in metabolic studies .

Advanced: How can researchers mitigate challenges in scaling up synthesis (e.g., low yields or purity)?

Answer:

  • Flow Chemistry : Continuous-flow systems improve heat transfer and reduce side reactions during fluorination .
  • Purification : Use silica gel chromatography with EtOAc/hexane\text{EtOAc/hexane} (1:4) to isolate the product (>98% purity) .
  • Catalyst Optimization : Replace Pd(PPh3)4\text{Pd(PPh}_3)_4 with Pd(OAc)2\text{Pd(OAc)}_2 for higher turnover in cross-coupling reactions .

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